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For Research, Scientific, and Drug Development Professionals

Abstract

3-Bromo-5-(difluoromethoxy)thioanisole is a halogenated and fluorinated aromatic thioether.
While a specific CAS number for this compound is not publicly cataloged, suggesting it may be
a novel chemical entity, its structural motifs are of significant interest in medicinal chemistry and
materials science. The presence of a bromine atom allows for further functionalization through
cross-coupling reactions. The difluoromethoxy group can enhance metabolic stability and
lipophilicity, properties that are highly desirable in drug candidates.[1][2] The thioanisole core is
also a key component in various biologically active molecules. This guide provides a
comprehensive overview of the predicted properties, a plausible synthetic route with detailed
experimental protocols, and potential research applications for 3-Bromo-5-
(difluoromethoxy)thioanisole, based on analogous compounds and established chemical
principles.

Chemical Identity and Predicted Properties

A definitive CAS number for 3-Bromo-5-(difluoromethoxy)thioanisole is not currently
available in major chemical databases. The structure contains a central benzene ring
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substituted with a bromo group, a difluoromethoxy group, and a methylthio (thioanisole) group
at positions 3, 5, and 1, respectively.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Bromo-5-
(difluoromethoxy)thioanisole, estimated from structurally related compounds such as 3-
bromoanisole, 3-bromo-4-fluorothioanisole, and 3-bromo-5-(difluoromethoxy)anisole.[3][4][5][6]

Property Predicted Value
Molecular Formula C8H7BrF20S
Molecular Weight 269.11 g/mol
Colorless to pale yellow liquid or low-melting
Appearance _
solid
Boiling Point > 200 °C (estimated)
LogP 3.5 - 4.5 (estimated)
- Insoluble in water; soluble in common organic
Solubility

solvents (e.g., DCM, EtOAc, THF)

Predicted Spectroscopic Data

The expected spectroscopic data is crucial for the characterization of 3-Bromo-5-
(difluoromethoxy)thioanisole. The following are predictions based on analogous structures.
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Spectroscopy

Predicted Data

1H NMR (CDCls)

8 7.2-7.4 (m, 3H, Ar-H), 6.5-6.8 (t, 1H, -OCHF2),
2.5 (s, 3H, -SCHs)

13C NMR (CDCls)

0 158-160 (C-0), 140-142 (C-S), 122-124 (C-
Br), 115-125 (aromatic C-H), 113-117 (t, J = 260
Hz, -OCHF2), 15-17 (-SCHs)

19F NMR (CDCls)

5 -80 to -90 (d, J = 65 Hz)

IR (thin film)

3100-3000 cm~1 (Ar C-H), 2920-2850 cm™1
(Alkyl C-H), 1600-1580 cm~1 (C=C), 1100-1000
cm-t (C-F), 700-600 cm~1 (C-S), 600-500 cm~1
(C-Br)

Mass Spec (El)

m/z 268/270 (M*), fragments corresponding to
loss of CHs, SCH3, OCHF2

Synthesis and Experimental Protocols

A plausible synthetic route for 3-Bromo-5-(difluoromethoxy)thioanisole would likely start

from a commercially available precursor such as 3-bromo-5-hydroxythiophenol or a related

compound. A multi-step synthesis is proposed below.

Proposed Synthetic Pathway

CHsl, Base (e.g., K2COs)

Difluoromethylating Agent

3-Bromo-5-hydroxythiophenol 3-Bromo-5-hydroxythioanisole

(e.g., CICHF2, NaH, DMF)
or (e.g., HCF20Tf) .
P>

3-Bromo-5-(difluoromethoxy)thioanisole

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 3-Bromo-5-(difluoromethoxy)thioanisole.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-hydroxythioanisole
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This step involves the selective methylation of the thiol group of 3-bromo-5-hydroxythiophenol.
e Materials:

o 3-Bromo-5-hydroxythiophenol (1.0 eq)

o Methyl iodide (1.1 eq)

o Potassium carbonate (K2COs3) (1.5 eq)

o Acetone (anhydrous)
e Procedure:

o To a stirred solution of 3-bromo-5-hydroxythiophenol in anhydrous acetone, add potassium
carbonate.

o Stir the suspension at room temperature for 30 minutes.

o Add methyl iodide dropwise to the reaction mixture.

o Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
o Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
o Dissolve the residue in ethyl acetate and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
crude product.

o Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate
gradient) to obtain 3-bromo-5-hydroxythioanisole.

Step 2: Synthesis of 3-Bromo-5-(difluoromethoxy)thioanisole

This step involves the difluoromethylation of the hydroxyl group of 3-bromo-5-
hydroxythioanisole. Several methods for difluoromethylation of phenols have been reported.[7]
[B19][10][11]
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o Materials:

o 3-Bromo-5-hydroxythioanisole (1.0 eq)

o Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

o Chlorodifluoromethane (Freon 22) or another suitable difluoromethylating agent (e.g.,
difluoromethyltriflate)

o N,N-Dimethylformamide (DMF, anhydrous)

e Procedure:

o To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a
suspension of sodium hydride in anhydrous DMF.

o Cool the suspension to 0 °C and add a solution of 3-bromo-5-hydroxythioanisole in
anhydrous DMF dropwise.

o Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional 30 minutes.

o Cool the reaction mixture to 0 °C and carefully bubble chlorodifluoromethane gas through
the solution for 2-3 hours, or add the alternative difluoromethylating agent.

o Allow the reaction to warm to room temperature and stir overnight.

o Carefully quench the reaction with ice-cold water.

o Extract the agueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with water and brine, and dry over anhydrous sodium
sulfate.

o Filter and concentrate under reduced pressure.

o Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate
gradient) to yield 3-Bromo-5-(difluoromethoxy)thioanisole.
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Potential Applications in Research and Drug
Development

The unique combination of functional groups in 3-Bromo-5-(difluoromethoxy)thioanisole
makes it a promising candidate for various applications in drug discovery and materials

science.

Medicinal Chemistry

o Metabolic Stability: The difluoromethoxy group is known to block metabolic oxidation at that
position, potentially increasing the half-life of a drug molecule.[1][2]

 Lipophilicity and Bioavailability: The fluorine atoms can increase the lipophilicity of the
molecule, which may enhance its ability to cross cell membranes and improve bioavailability.

[2]

» Scaffold for Further Synthesis: The bromine atom provides a handle for further diversification
through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the
synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 3-Bromo-5-(difluoromethoxy)thioanisole is unknown,
its structural components are found in molecules with known biological effects.

» Kinase Inhibition: Many kinase inhibitors feature substituted aromatic rings. The overall
structure could be explored for its potential to inhibit various protein kinases involved in cell
signaling pathways related to cancer and inflammation.

e lon Channel Modulation: Halogenated aromatic compounds have been shown to interact
with ion channels.

e Enzyme Inhibition: The thioether and difluoromethoxy groups could interact with the active
sites of various enzymes.

A hypothetical signaling pathway that could be targeted by derivatives of this compound is the
Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.
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Caption: Hypothetical inhibition of the MAPK signaling pathway by a derivative of 3-Bromo-5-
(difluoromethoxy)thioanisole.

Safety and Handling

As with any novel chemical compound, 3-Bromo-5-(difluoromethoxy)thioanisole should be
handled with care in a well-ventilated fume hood. Personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, should be worn at all times. The safety profile
of this compound is unknown, but related bromoaromatic compounds can be irritants.[4]

Conclusion

3-Bromo-5-(difluoromethoxy)thioanisole represents a potentially valuable, yet
underexplored, chemical entity. Its synthesis is achievable through established organic
chemistry methodologies. The combination of a reactive bromine handle, a metabolically stable
difluoromethoxy group, and a thioanisole core makes it an attractive scaffold for the
development of new pharmaceuticals and functional materials. Further research is warranted to
synthesize and characterize this compound and to explore its biological activities and potential
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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